

Technical Guide: Molecular Weight and Characterization of Desethyl Terbuthylazine-d9

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the molecular weight and key chemical properties of **Desethyl Terbuthylazine-d9**, an isotopically labeled metabolite of the herbicide Terbuthylazine. It includes a comparative analysis with its non-deuterated analog, Desethyl Terbuthylazine. This guide also outlines the standard experimental methodology for molecular weight determination and illustrates the metabolic and isotopic relationships through structured diagrams.

Chemical Identity and Properties

Desethyl Terbuthylazine is a primary metabolite of the triazine herbicide, Terbuthylazine. The deuterated form, **Desethyl Terbuthylazine-d9**, serves as an essential internal standard for quantitative analysis in various research and monitoring applications. The "-d9" designation indicates that nine hydrogen atoms on the tert-butyl group have been replaced by deuterium atoms. This isotopic substitution increases the molecular weight by a predictable amount without significantly altering the chemical behavior, making it ideal for use in mass spectrometry-based assays.

The key quantitative data for **Desethyl Terbuthylazine-d9** and its non-deuterated counterpart are summarized in the table below.



Property	Desethyl Terbuthylazine- d9	Desethyl Terbuthylazine
Synonyms	Terbutylazine Desethyl-d9	Desethylterbuthylazine, Terbuthylazine M
CAS Number	1219798-52-3[1][2][3]	30125-63-4[4][5]
Molecular Formula	C7H3D9CIN5	C7H12CIN5
Molecular Weight	210.71 g/mol	201.66 g/mol
Monoisotopic Mass	210.1346 Da	201.0781 Da

Experimental Protocols: Molecular Weight Determination

The molecular weight of chemical compounds like **Desethyl Terbuthylazine-d9** is typically determined using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

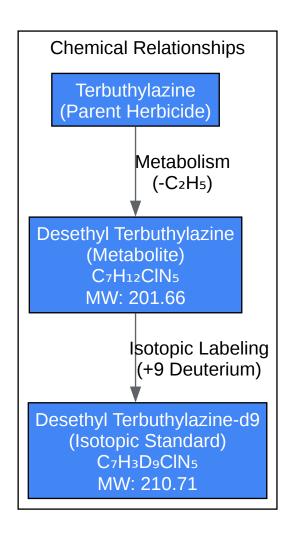
- Sample Preparation: A dilute solution of the analyte (e.g., **Desethyl Terbuthylazine-d9** in acetonitrile) is prepared. For quantitative analysis, the deuterated standard is mixed with the non-labeled analyte extract.
- Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
- Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]+) are released into the gas phase.
- Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Timeof-Flight). The analyzer separates the ions based on their mass-to-charge ratio.



- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.
- Data Interpretation: The resulting mass spectrum plots ion intensity versus m/z. The
 molecular weight is determined from the peak corresponding to the molecular ion. For
 Desethyl Terbuthylazine-d9, a prominent peak would be expected around m/z 211.14
 ([M+H]+).

Visualized Relationships and Workflows

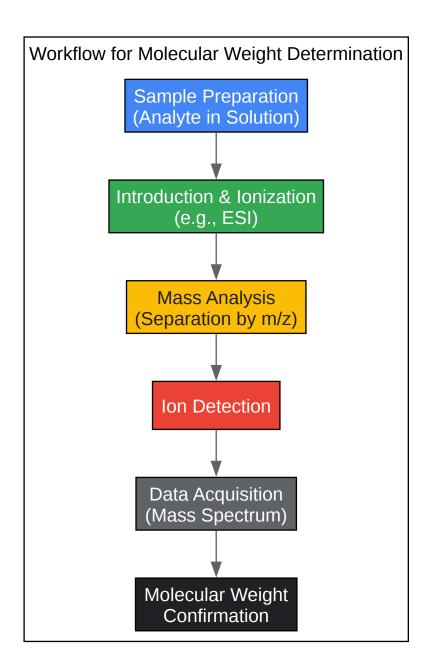
Diagrams created using the DOT language provide clear visualizations of logical and experimental processes.



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Caption: Logical relationship between parent herbicide, metabolite, and its deuterated form.



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Caption: Generalized experimental workflow for mass spectrometry analysis.

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